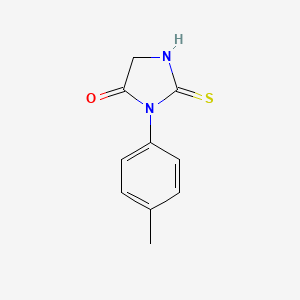

1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

1-(4-Methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound featuring a partially saturated imidazole ring with a sulfanyl (-SH) group at position 2 and a 4-methylphenyl substituent at position 1. This compound belongs to the imidazolone class, known for their diverse applications in medicinal chemistry and materials science. Its molecular formula is C₁₀H₁₀N₂OS, with a molecular weight of 206.27 g/mol (estimated).

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)12-9(13)6-11-10(12)14/h2-5H,6H2,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASBEHFTNXQKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401250838 | |

| Record name | 3-(4-Methylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32607-35-5 | |

| Record name | 3-(4-Methylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32607-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methylphenyl)-2-thioxo-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401250838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the reaction of 4-methylbenzaldehyde with thiourea and glyoxal under acidic conditions. The reaction proceeds through a cyclization process, forming the imidazole ring and incorporating the sulfanyl group. The reaction conditions often include heating the mixture to facilitate the cyclization and ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

Substitution: The methyl group on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydroimidazole derivatives.

Substitution: Brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-(4-Methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways. These interactions can lead to the modulation of cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key Compounds:

1-(4-Chlorophenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (C₉H₇ClN₂OS, MW: 226.68 g/mol)

1-[4-(Propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (C₁₂H₁₄N₂OS, MW: 234.32 g/mol)

(E)-1-(4-Halophenyl)-N-[1-(4-Methylphenyl)-1H-imidazol-4-yl]methanimine (Halogen = Cl, Br)

Table 1: Structural and Crystallographic Data

Key Observations:

- The dihedral angle between phenyl rings in halogenated analogs (~56°) suggests significant molecular twist, likely due to steric and electronic effects .

- Crystal packing in halogenated derivatives is stabilized by weak interactions (C–H⋯N and C–H⋯X hydrogen bonds) and π–π stacking, which may differ in the target compound due to the absence of halogens .

Substituent Effects on Physical and Chemical Properties

Table 2: Substituent Impact on Molecular Properties

Key Findings:

- Halogen vs. Alkyl Substituents: Chlorine or bromine substituents (as in ) introduce electronegative centers, enhancing dipole-dipole interactions and crystallinity. In contrast, methyl or isopropyl groups (target compound and ) prioritize hydrophobic interactions .

- Sulfanyl Group Reactivity: The -SH group in the target compound may undergo oxidation to disulfides or participate in metal coordination, a feature shared with analogs like the 2-chlorophenyl derivative .

Biological Activity

1-(4-Methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one, with the CAS number 32607-35-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazolone class, characterized by a five-membered ring containing nitrogen atoms. Its molecular formula is with a molecular weight of 206.26 g/mol. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2OS |

| Molecular Weight | 206.26 g/mol |

| CAS Number | 32607-35-5 |

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of various derivatives of imidazolone compounds. While specific data on this compound is limited, related compounds have shown promising results.

Case Study: Antimicrobial Evaluation

In a comparative study of imidazole derivatives, several compounds demonstrated significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined to assess efficacy:

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 0.22 | Staphylococcus aureus |

| Compound B | 0.25 | E. coli |

| Compound C | 0.30 | Pseudomonas aeruginosa |

These results indicate that derivatives similar to this compound could potentially exhibit comparable antimicrobial effects.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazolone derivatives are another area of interest. Research has shown that certain compounds can effectively inhibit pro-inflammatory cytokines and enzymes such as COX-2.

In Vitro Anti-inflammatory Study

A recent study evaluated the anti-inflammatory activity of several imidazolone derivatives:

| Compound | IC50 (μg/mL) | Inhibition (%) at 100 μg/mL |

|---|---|---|

| Compound D | 34.1 | 93.80 |

| Compound E | 31.4 | 90.21 |

The results suggest that these compounds may serve as potential therapeutic agents for inflammatory diseases.

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound have been assessed in various cell lines. The hemolytic activity was measured to evaluate the safety profile:

| Test Substance | % Hemolysis at 100 μg/mL |

|---|---|

| Compound F | 3.23 |

| Control (Triton X-100) | 100 |

These findings indicate that the compound exhibits low hemolytic activity, suggesting a favorable safety profile for further development.

Q & A

Q. What are the most efficient synthetic routes for 1-(4-methylphenyl)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one?

The compound can be synthesized via transition-metal-free reactions between aryl amidines and ketones. Key parameters include solvent selection (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–12 hours). Cyclic ketones may yield spiro-fused derivatives through rearrangement, with yields exceeding 85% under optimized conditions .

Q. How can the structural integrity of this compound be validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is recommended for precise structural determination. Refinement protocols should include anisotropic displacement parameters and hydrogen bonding analysis. Complementary techniques like FT-IR, H/C NMR, and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. What methodologies are suitable for assessing purity and stability?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reversed-phase C18 columns can quantify purity (>98%). Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure should employ accelerated degradation protocols monitored via LC-MS .

Intermediate Research Questions

Q. How can researchers evaluate the compound’s bioactivity in pharmacological assays?

Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1 nM to 100 µM. Dose-response curves (IC) and molecular docking (AutoDock Vina) can identify binding affinities. For cellular studies, cytotoxicity assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) are recommended .

Q. What strategies optimize crystallization for structural studies?

Slow evaporation from polar solvents (e.g., methanol/water mixtures) at 25°C promotes high-quality crystal growth. For challenging cases, vapor diffusion or cooling crystallization (5°C) may improve lattice formation. ORTEP-3 is ideal for visualizing thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How can spiro-fused derivatives of this compound be synthesized and characterized?

Cyclic ketones (e.g., cyclohexanone) react with amidines under transition-metal-free conditions to form spiro-4,5-dihydroimidazol-5-ones. Mechanistic studies (DFT calculations) reveal a keto-enol tautomerization pathway. SC-XRD and H NMR coupling constants () confirm spiro-junction geometry .

Q. How should researchers address discrepancies in crystallographic data or bioactivity profiles?

Cross-validate crystallographic results using SHELXD for phase determination and PLATON for symmetry checks. For conflicting bioactivity data, replicate assays under standardized conditions (e.g., ATP concentration in kinase assays). Meta-analyses of structural analogs (e.g., 4,5-diphenylimidazole derivatives) can identify substituent-dependent trends .

Q. What computational approaches support structure-activity relationship (SAR) studies?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates electrostatic potential maps and frontier molecular orbitals (HOMO/LUMO). Molecular dynamics (MD) simulations (AMBER force field) assess ligand-receptor binding stability. Pair these with experimental IC values to correlate electronic properties with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.